

Comparative Analysis of 2-Bromo-3-hydroxybenzonitrile: A ^1H and ^{13}C NMR Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-hydroxybenzonitrile**

Cat. No.: **B1289251**

[Get Quote](#)

A detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **2-Bromo-3-hydroxybenzonitrile** is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides predicted spectral data for the target compound and contrasts it with experimental data from structurally similar molecules, namely 3-hydroxybenzonitrile and 2-bromobenzonitrile, to aid in structural elucidation and characterization.

Due to the limited availability of direct experimental NMR data for **2-Bromo-3-hydroxybenzonitrile** in publicly accessible databases, this report utilizes established empirical prediction methods based on substituent chemical shift (SCS) increments. This approach provides a robust and scientifically grounded estimation of the ^1H and ^{13}C NMR spectra.

Predicted and Comparative NMR Data

The predicted ^1H and ^{13}C NMR chemical shifts for **2-Bromo-3-hydroxybenzonitrile**, alongside the experimental data for 3-hydroxybenzonitrile and 2-bromobenzonitrile, are summarized in the tables below. These tables facilitate a clear comparison of the influence of the bromo, hydroxyl, and cyano substituents on the chemical shifts of the aromatic protons and carbons.

Table 1: ^1H NMR Data (Chemical Shift δ in ppm, Multiplicity, Coupling Constant J in Hz)

Compound	H4	H5	H6	OH
2-Bromo-3-hydroxybenzonitrile (Predicted)	7.31 (dd, $J = 7.9, 1.5$ Hz)	7.21 (t, $J = 7.9$ Hz)	7.49 (dd, $J = 7.9, 1.5$ Hz)	~5.0-6.0 (br s)
3-hydroxybenzonitrile (Experimental)	7.21 (m)	7.42 (t, $J = 7.9$ Hz)	7.32 (m)	6.02 (br s)
2-bromobenzonitrile (Experimental)	7.77 (dd, $J = 7.7, 1.3$ Hz)	7.46 (td, $J = 7.6, 1.3$ Hz)	7.82 (td, $J = 7.6, 1.3$ Hz)	-

Table 2: ^{13}C NMR Data (Chemical Shift δ in ppm)

Compound	C1	C2	C3	C4	C5	C6	CN
2-Bromo-3-hydroxybenzonitrile (Predicted)	114.3	112.5	155.7	120.9	131.2	126.9	116.8
3-hydroxybenzonitrile (Experimental)	113.8	120.4	158.2	119.5	130.6	125.4	118.9
2-bromo-3-hydroxybenzonitrile (Experimental)	115.8	134.1	133.4	127.6	133.0	127.6	117.5

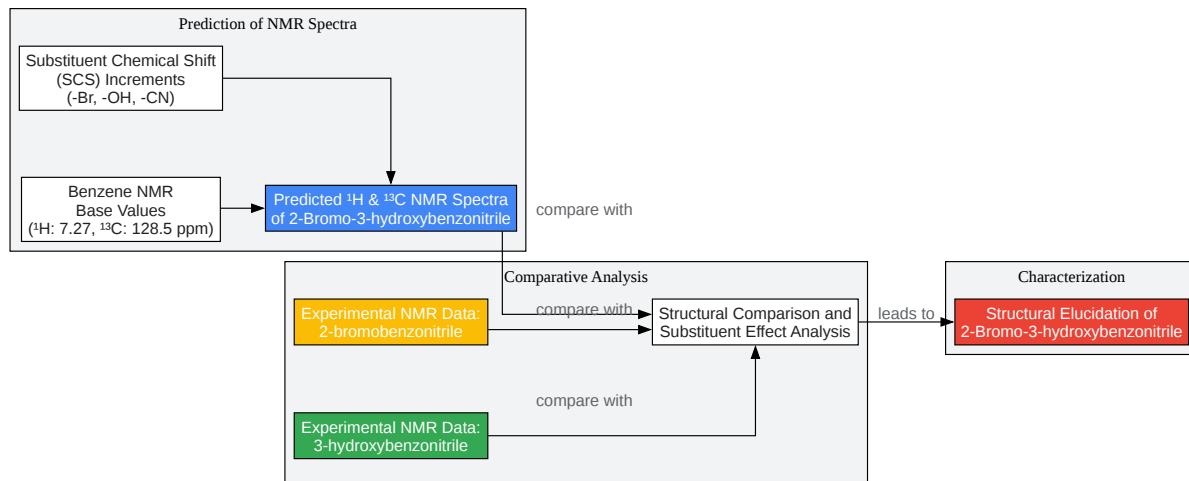
Experimental and Prediction Methodologies

Prediction of ^1H and ^{13}C NMR Spectra for **2-Bromo-3-hydroxybenzonitrile**:

The chemical shifts for **2-Bromo-3-hydroxybenzonitrile** were predicted using the principle of additivity of substituent chemical shifts (SCS). The base value for the chemical shift of benzene (^1H : 7.27 ppm, ^{13}C : 128.5 ppm) was modified by adding empirically derived increments for the bromo, hydroxyl, and cyano groups at their respective positions (ipso, ortho, meta, para).

- ^1H NMR Prediction: Additivity constants from established sources (e.g., "Curphy-Morrison Additivity Constants") were used. The predicted multiplicities and coupling constants are based on standard aromatic spin systems.

- **^{13}C NMR Prediction:** SCS values for monosubstituted benzenes were utilized to estimate the chemical shifts of the aromatic carbons.


NMR Data Acquisition for Comparative Compounds:

The experimental data for 3-hydroxybenzonitrile and 2-bromobenzonitrile were obtained from publicly available spectral databases. A standard experimental protocol for acquiring such data is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and other relevant regions, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same instrument, typically operating at 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Spectroscopic Analysis Workflow

The logical workflow for the characterization of **2-Bromo-3-hydroxybenzonitrile** using NMR spectroscopy is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based characterization of **2-Bromo-3-hydroxybenzonitrile**.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of **2-Bromo-3-hydroxybenzonitrile**. The comparative data serves as a valuable reference for researchers in verifying the synthesis and purity of this compound and for the structural assignment of related molecules.

- To cite this document: BenchChem. [Comparative Analysis of 2-Bromo-3-hydroxybenzonitrile: A ¹H and ¹³C NMR Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289251#sup-1-sup-h-and-sup-13-sup-c-nmr-characterization-of-2-bromo-3-hydroxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com